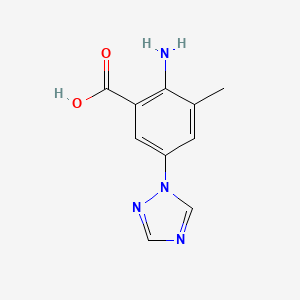![molecular formula C9H6BrClF3NO2 B1407132 Methyl 2-bromo-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]acetate CAS No. 1672655-82-1](/img/structure/B1407132.png)
Methyl 2-bromo-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]acetate
Vue d'ensemble
Description
Methyl 2-bromo-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]acetate is a complex organic compound featuring a pyridine ring substituted with bromine, chlorine, and trifluoromethyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-bromo-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]acetate typically involves multi-step organic reactions. One common method includes the bromination of a pyridine derivative followed by esterification. The reaction conditions often require the use of solvents like acetonitrile and catalysts such as copper bromide .
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and advanced purification methods like chromatography are employed to ensure high-quality production.
Analyse Des Réactions Chimiques
Types of Reactions: Methyl 2-bromo-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]acetate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state.
Coupling Reactions: It can be used in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate.
Coupling: Palladium catalysts and boronic acids in the presence of bases like potassium carbonate.
Major Products: The products formed depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.
Applications De Recherche Scientifique
Methyl 2-bromo-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]acetate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential as a pharmacophore in drug development.
Industry: Utilized in the production of agrochemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of Methyl 2-bromo-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]acetate involves its interaction with molecular targets through its functional groups. The bromine and trifluoromethyl groups can participate in various chemical interactions, influencing the compound’s reactivity and binding affinity. These interactions can modulate biological pathways and chemical processes, making the compound valuable in different applications .
Comparaison Avec Des Composés Similaires
- 2-Bromo-5-(trifluoromethyl)pyridine
- 3-Chloro-5-(trifluoromethyl)pyridine
- Methyl bromoacetate
Comparison: Methyl 2-bromo-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]acetate stands out due to the combination of its substituents, which impart unique chemical properties.
This comprehensive overview highlights the significance of this compound in various scientific and industrial fields. Its unique chemical structure and properties make it a valuable compound for further research and development.
Propriétés
IUPAC Name |
methyl 2-bromo-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrClF3NO2/c1-17-8(16)6(10)7-5(11)2-4(3-15-7)9(12,13)14/h2-3,6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRZGEXBOQBOEGL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=C(C=C(C=N1)C(F)(F)F)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrClF3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701144953 | |
| Record name | 2-Pyridineacetic acid, α-bromo-3-chloro-5-(trifluoromethyl)-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701144953 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.50 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1672655-82-1 | |
| Record name | 2-Pyridineacetic acid, α-bromo-3-chloro-5-(trifluoromethyl)-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1672655-82-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Pyridineacetic acid, α-bromo-3-chloro-5-(trifluoromethyl)-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701144953 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[2-Methyl-4-(propan-2-yloxy)phenyl]methanamine](/img/structure/B1407051.png)









![[3-Fluoro-4-(thiophen-3-yl)phenyl]methanamine](/img/structure/B1407070.png)

